molecular formula C7H6ClN3O B14401956 4-Carbamoylbenzene-1-diazonium chloride CAS No. 85518-79-2

4-Carbamoylbenzene-1-diazonium chloride

Katalognummer: B14401956
CAS-Nummer: 85518-79-2
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: DQZJSTBVRANEME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Carbamoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in various chemical reactions, making diazonium salts valuable intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylbenzene-1-diazonium chloride typically involves the diazotization of 4-aminobenzamide. The process begins with the reaction of 4-aminobenzamide with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound.

Industrial Production Methods: In an industrial setting, the production of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.

Wirkmechanismus

The mechanism of action of 4-carbamoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as a good leaving group, facilitating these reactions .

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in coupling reactions, the diazonium ion reacts with phenols or aromatic amines to form azo compounds through an electrophilic aromatic substitution mechanism .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Carbamoylbenzene-1-diazonium chloride is unique due to the presence of the carbamoyl group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also impact the solubility and stability of the compound, making it suitable for specific applications in organic synthesis and industrial processes .

Eigenschaften

CAS-Nummer

85518-79-2

Molekularformel

C7H6ClN3O

Molekulargewicht

183.59 g/mol

IUPAC-Name

4-carbamoylbenzenediazonium;chloride

InChI

InChI=1S/C7H5N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4H,(H-,8,11);1H

InChI-Schlüssel

DQZJSTBVRANEME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)N)[N+]#N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.